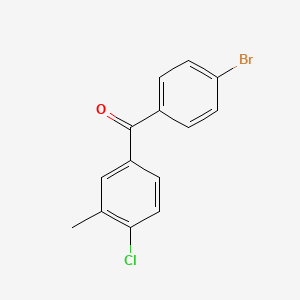

4-Bromo-4'-chloro-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4'-chloro-3'-methylbenzophenone, or 4BCMB, is a synthetic compound used in a variety of applications. It has been studied and used in scientific research and in the laboratory, and is known for its unique properties.

Scientific Research Applications

Photophysics and Photochemistry

4-Bromo-4’-chloro-3’-methylbenzophenone: has been studied for its potential photochemical reactivity and photophysical properties. Researchers have attempted to synthesize this compound to explore its behavior under UV light, which is crucial in understanding the photophysics behind benzophenones . Such studies are fundamental in developing new materials that respond to light, which can be used in solar cells, light-emitting diodes, and photodynamic therapy.

Organic Synthesis

In organic synthesis, 4-Bromo-4’-chloro-3’-methylbenzophenone serves as a versatile intermediate. It can undergo various reactions at the benzylic position, which is pivotal for constructing complex molecules. This compound is particularly useful in the synthesis of polysubstituted benzenes, a class of compounds with wide applications in pharmaceuticals and agrochemicals .

Materials Science

In materials science, 4-Bromo-4’-chloro-3’-methylbenzophenone is explored for its potential in creating new materials. Its photophysical characteristics are of interest for developing compounds that change properties in response to light, which could lead to advancements in smart materials and nanotechnology .

Environmental Science

This compound’s reactivity and stability under various conditions make it a subject of interest in environmental science. Understanding its degradation pathways and interactions with other environmental chemicals can inform the development of safer and more sustainable materials .

Pharmacology and Medicinal Chemistry

While direct applications in pharmacology are not explicitly documented for 4-Bromo-4’-chloro-3’-methylbenzophenone , related benzophenones are often used as building blocks in drug discovery and development. They can be modified to create new pharmacologically active molecules .

Biochemistry

In biochemistry, the study of benzophenones, including 4-Bromo-4’-chloro-3’-methylbenzophenone , can contribute to understanding the interaction of organic molecules with biological systems. This knowledge is crucial for designing molecules with specific biological activities .

Photophysics Quantitative Analysis

Specifically, 4-Bromo-4’-chloro-3’-methylbenzophenone has been used in quantitative UV studies to construct Jablonski Energy Diagrams, which are essential for understanding the energy states and transitions in molecules when they absorb light. This has implications for designing light-sensitive compounds .

properties

IUPAC Name |

(4-bromophenyl)-(4-chloro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBFCPWUMLQKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232518 |

Source

|

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-16-0 |

Source

|

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.